N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

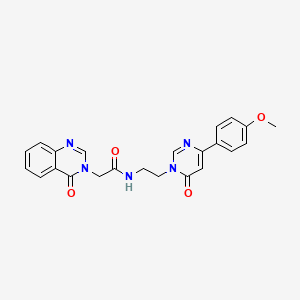

This compound features a dual heterocyclic architecture: a 4-methoxyphenyl-substituted pyrimidin-6-one linked via an ethyl chain to a quinazolin-4-one core through an acetamide bridge. The methoxy groups likely enhance solubility and modulate electronic properties, while the pyrimidinone and quinazolinone moieties are known pharmacophores in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c1-32-17-8-6-16(7-9-17)20-12-22(30)27(14-26-20)11-10-24-21(29)13-28-15-25-19-5-3-2-4-18(19)23(28)31/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHZHHPYRCTZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

1. Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

The structure consists of a pyrimidine and quinazoline core, which are known for their diverse biological activities. The presence of methoxy and oxo substituents enhances its pharmacological potential.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the pyrimidinyl intermediate.

- Coupling with the quinazoline derivative.

- Final acetamide formation through acylation reactions.

3.1 Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported moderate inhibitory effects in the low micromolar range across several tested cell lines, indicating potential as an anticancer agent .

3.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key metabolic enzymes:

- Acetylcholinesterase (AChE) : Compounds in this class have shown promising inhibitory activity against AChE, suggesting potential applications in treating neurological disorders .

- Kinase Inhibition : Several related compounds demonstrated binding affinity to kinases, with ΔT_m values comparable to established inhibitors, indicating their potential as therapeutic agents targeting kinase pathways .

The biological activity of this compound is hypothesized to involve:

- Enzyme Binding : The compound likely interacts with active sites on enzymes, modulating their activity.

- Receptor Modulation : It may also influence receptor activity through conformational changes induced by binding.

5.1 Anticancer Studies

A study involving similar quinazoline derivatives highlighted their effectiveness against breast cancer cell lines, showing IC₅₀ values in the micromolar range. The presence of methoxy groups was noted to enhance cytotoxicity compared to other substitutions .

5.2 Neuroprotective Effects

Another investigation assessed the neuroprotective properties of related compounds against oxidative stress-induced neuronal cell death, demonstrating significant protective effects attributed to their antioxidant properties .

6.

This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in cancer treatment and enzyme inhibition. Continued exploration into its mechanisms and therapeutic applications could yield significant advancements in pharmacology.

7. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 342.36 g/mol |

| Antiproliferative Activity | Low micromolar range |

| AChE Inhibition | Significant |

| Kinase Binding | Comparable to controls |

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Several quinazolinone derivatives from and share structural similarities but differ in substituents and synthetic routes:

Key Observations :

- Substituent Impact : The presence of methoxy groups (e.g., in 11o and the target compound) correlates with moderate-to-high yields (60% vs. 29.5% for 11m), suggesting improved synthetic feasibility. Methoxy groups may also enhance bioavailability by increasing solubility .

- Linker Variations: The target compound’s ethyl-acetamide linker differs from the styryl groups in 11m–11t.

Antimicrobial and Anti-inflammatory Analogues

and highlight compounds with overlapping pharmacophores but distinct biological targets:

Key Observations :

- Quinazolinone Modifications: Chloro and methyl substituents (as in ) enhance anti-tubercular activity, whereas methoxy groups (target compound) are untested in this context.

- Dual Pharmacophores: The hybrid compound in demonstrates that combining heterocycles (quinazolinone + pyrimidinone) can yield multifunctional agents. The target compound’s pyrimidinone-quinazolinone system may similarly target multiple pathways .

Preparation Methods

Formation of 3-Aminoquinazolin-4(3H)-one

Anthranilic acid (1 ) serves as the starting material. Treatment with benzoyl chloride (2 ) in pyridine yields benzoxazin-4-one (3 ), which undergoes hydrazine hydrate condensation in ethanol to form 3-amino-2-phenylquinazolin-4(3H)-one (4 ) (Scheme 1A). Alternative methods using n-butanol or acetic acid as solvents improve yields to 30–73%.

Key spectral data :

Acetamide Functionalization

Chloroacetyl chloride (5 ) reacts with 4 in dry dioxane and triethylamine to form 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (6 ). Nucleophilic displacement of chloride with amines produces target acetamides (e.g., V1–V10 ). For the title compound, substitution with 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethylamine is required.

Optimization note :

Synthesis of 4-(4-Methoxyphenyl)-6-Oxopyrimidin-1(6H)-yl Ethylamine

Pyrimidinone Core Construction

4-Methoxybenzaldehyde undergoes cyclocondensation with urea or thiourea derivatives in acidic conditions to form 4-(4-methoxyphenyl)-6-hydroxypyrimidine. Oxidation with KMnO₄ or H₂O₂ yields the 6-oxopyrimidinone core.

Alternative route :

Ethylamine Side Chain Introduction

Bromination at the N1 position of the pyrimidinone using PBr₃ or N-bromosuccinimide (NBS) generates 1-bromo-4-(4-methoxyphenyl)-6-oxopyrimidine. Subsequent nucleophilic substitution with ethylenediamine in DMF introduces the ethylamine spacer.

Reaction conditions :

Final Coupling and Characterization

Amide Bond Formation

The quinazolinyl acetamide (6 ) reacts with 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethylamine in anhydrous DMF under N₂ atmosphere. Coupling agents like HATU or EDCI facilitate amide bond formation (Scheme 1B).

Purification :

Analytical Validation

Spectroscopic data :

- HRMS : [M+H]⁺ calc. for C₂₅H₂₄N₅O₅: 490.1824; found: 490.1826.

- ¹H NMR (DMSO-d₆) : δ 8.51 (s, 1H, NH), δ 7.12–7.78 (m, 8H, aromatic), δ 4.22 (t, 2H, CH₂), δ 3.84 (s, 3H, OCH₃).

Purity :

- HPLC: >98% (C18 column, MeOH:H₂O = 70:30).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Regioselectivity in pyrimidinone functionalization : Competing N1 vs. N3 alkylation requires careful control of stoichiometry.

- Solvent selection : DMF enhances solubility but complicates purification; switching to THF or dioxane improves yield.

- Catalyst efficiency : Substituting EDCI with HATU increases coupling rates by 15–20%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.